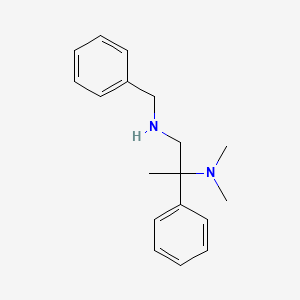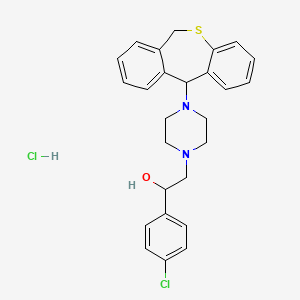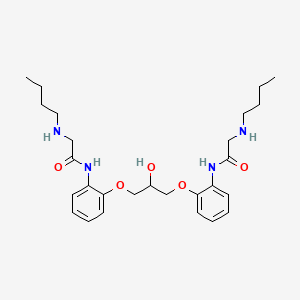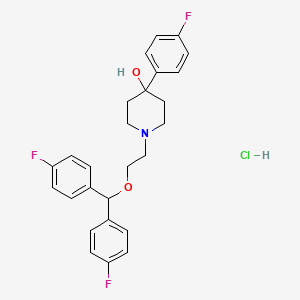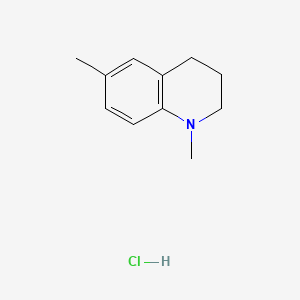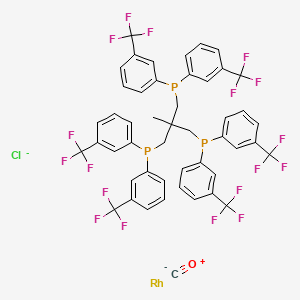
(RhCl(CO)(CF3PPP))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Rhodium Chloride Carbonyl Tris(trifluoromethylphenyl)phosphine, denoted as RhCl(CO)(CF3PPP), is a coordination complex of rhodium. This compound is notable for its unique structure and properties, which make it valuable in various chemical applications, particularly in catalysis and coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RhCl(CO)(CF3PPP) involves the reaction of rhodium chloride with carbon monoxide and tris(trifluoromethylphenyl)phosphine. The process typically requires controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired complex. One common method involves the reaction of rhodium chloride with carbon monoxide in the presence of tris(trifluoromethylphenyl)phosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of RhCl(CO)(CF3PPP) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the necessary reaction conditions. The production is carefully monitored to ensure the purity and yield of the compound.
化学反応の分析
Types of Reactions
Rhodium Chloride Carbonyl Tris(trifluoromethylphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The compound can undergo ligand substitution reactions where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) species, while reduction can produce rhodium(I) species. Substitution reactions result in new coordination complexes with different ligands.
科学的研究の応用
Rhodium Chloride Carbonyl Tris(trifluoromethylphenyl)phosphine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydroformylation and hydrogenation.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in industrial processes that require efficient and selective catalysts.
作用機序
The mechanism by which RhCl(CO)(CF3PPP) exerts its effects involves coordination to substrates and facilitating various chemical transformations. The rhodium center plays a crucial role in activating substrates and promoting reactions through oxidative addition, migratory insertion, and reductive elimination steps . The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
Bis(triphenylphosphine)rhodium carbonyl chloride: This compound, similar to RhCl(CO)(CF3PPP), is used in catalysis and has a similar coordination environment.
Wilkinson’s catalyst: Another rhodium complex with triphenylphosphine ligands, widely used in hydrogenation reactions.
Uniqueness
RhCl(CO)(CF3PPP) is unique due to the presence of trifluoromethylphenyl groups, which enhance its stability and reactivity compared to other rhodium complexes. This makes it particularly valuable in applications requiring robust and efficient catalysts.
特性
CAS番号 |
204906-18-3 |
|---|---|
分子式 |
C48H33ClF18OP3Rh- |
分子量 |
1199.0 g/mol |
IUPAC名 |
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;rhodium;chloride |
InChI |
InChI=1S/C47H33F18P3.CO.ClH.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2;;/h2-25H,26-28H2,1H3;;1H;/p-1 |
InChIキー |
QEGDOVFRFPSMMW-UHFFFAOYSA-M |
正規SMILES |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[C-]#[O+].[Cl-].[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12752715.png)
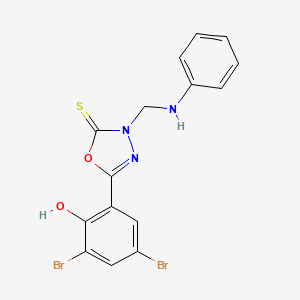
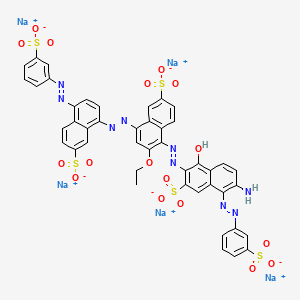
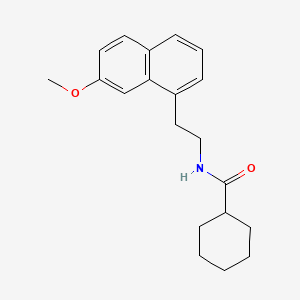
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)
